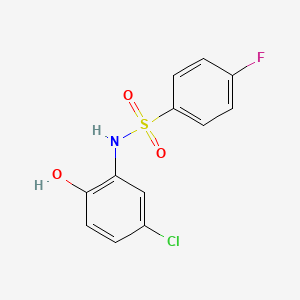

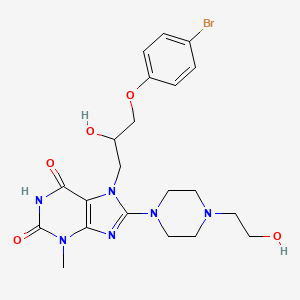

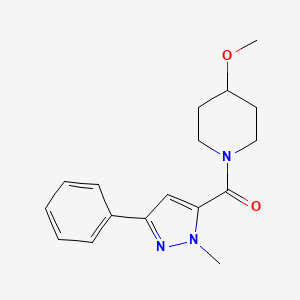

3,5-dimethyl-4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves various synthetic routes. One common method is cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole derivatives are diverse. For instance, 1,2,3-triazole can be synthesized from various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm .科学的研究の応用

Synthesis and Chemical Reactions

Isoxazole derivatives, such as 3,5-dimethylisoxazole, serve as key intermediates in the synthesis of a variety of compounds with potential therapeutic applications. For example, the lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have been used to produce thioalkyl derivatives, which are valuable in medicinal chemistry for their biological activities (Balasubramaniam, Mirzaei, & Natale, 1990). Furthermore, novel reactions of N-sulfonylamines with azirines have led to the formation of thiadiazoles and oxathiazoles, indicating the versatility of isoxazole derivatives in synthetic organic chemistry (Tornus, Schaumann, & Adiwidjaja, 1996).

Pharmacological Applications

Isoxazole derivatives have been explored for their pharmacological properties. For instance, derivatives synthesized from 3,5-dimethylisoxazole have been investigated for their herbicidal activities, contributing to agricultural science and pest management (Ren et al., 2000). Moreover, structural modifications of isoxazole compounds have led to the identification of selective endothelin receptor antagonists with favorable pharmacokinetic properties, demonstrating their potential in cardiovascular research (Humphreys et al., 2003).

Chemical Reagent Development

Isoxazole derivatives have also been utilized as reagents in chemical synthesis. For example, 5,5'-dimethyl-3,3'-azoisoxazole has been used as a new efficient heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols, demonstrating the utility of isoxazole derivatives in developing novel synthetic methodologies (Iranpoor, Firouzabadi, & Khalili, 2010).

特性

IUPAC Name |

3,5-dimethyl-4-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-11-16(12(2)24-18-11)25(22,23)20-8-14(9-20)21-10-15(17-19-21)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPQNXMMHZESQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2845903.png)

![11-(4-Butoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2845909.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2845910.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide](/img/structure/B2845912.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)